(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol often involves asymmetric synthesis methods. A notable method includes organocatalytic anti-Mannich and syn-aldol reactions, which are efficient in producing enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols (Ramasastry et al., 2007). Another approach involves proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes (Jha et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is generally determined using spectroscopic methods like NMR (Nuclear Magnetic Resonance). These techniques help in confirming the configuration and conformation of the synthesized compounds. For instance, studies on compounds with similar structures to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have utilized high-field 1H-NMR spectra for structure confirmation (Mori & Matsuda, 1992).
Chemical Reactions and Properties
The chemical reactions and properties of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be explored through studies on similar amino alcohol compounds. These studies often involve exploring reactions like carbonylative conditions in the presence of PdI2-KI catalytic system (Gabriele et al., 2008), and oxime formation and diastereoselective hydrogenation (Kajiro et al., 1999).
Scientific Research Applications
DNA Binding Activity : Chiral Schiff Bases derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol demonstrate significant DNA binding activity. This is influenced by the structure of the Schiff bases and their remote substituents (Bora et al., 2021).
Chiral Solvating Agents : Thiourea derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are used as chiral solvating agents for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo et al., 2020).
Synthesis of Biologically Active Compounds : Various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are key intermediates in the synthesis of biologically active compounds, have been synthesized and studied (Prysiazhnuk et al., 2021).
Dopamine Receptors Ligands : Derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which include the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol structure, have been evaluated as ligands for dopamine D1 and D2 receptors (Claudi et al., 1996).
Asymmetric Reduction : The compound has been used in asymmetric reductions, vital for producing orally active HIV-1 protease inhibitors and as chiral ligands or auxiliaries for various asymmetric transformations (Cho & Choi, 2002).
[2,3]-Wittig Rearrangement : It has been used as a chiral auxiliary in the diastereoselective [2,3]-Wittig rearrangement of α-allyloxy-amide enolates, leading to the production of optically active α-hydroxy acids and functionalized amino acid derivatives (Kress et al., 1997).
Pharmaceutical Polymorphism : Studied in the context of pharmaceutical polymorphism, where different polymorphic forms of compounds containing the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol moiety present challenges in analytical and physical characterization (Vogt et al., 2013).
Antioxidants and Enzyme Inhibitors : Certain urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine, structurally related to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, have been synthesized and evaluated as potent antioxidants and enzyme inhibitors (Reddy et al., 2019).
Anti-inflammatory Agents : Diastereoisomers of a compound containing the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol framework have been synthesized and show significant anti-inflammatory activity, representing a potential new class of anti-inflammatory agents (Sheridan et al., 2009).
Synthesis of Chiral Compounds : The compound has been used in the synthesis of enantiopure chiral compounds, which are valuable in various fields of chemistry and pharmacology (Velho & Martins, 2020).
Enantioseparation of Amino Acids : The compound is utilized in the enantioseparation of racemic proteinogenic amino acids (Péter et al., 2000).
Ligand for Chiral Compounds of Metals : Used as a ligand for the synthesis of chiral, intramolecularly stabilized compounds of aluminum, gallium, and indium (Schumann et al., 2004).
properties
IUPAC Name |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155191, DTXSID601335000 | |
Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1-Amino-2-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |
CAS RN |
126456-43-7, 7480-35-5 | |
Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126456-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-1-Amino-2-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7480-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-indanol, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1-Amino-2-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-INDANOL, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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